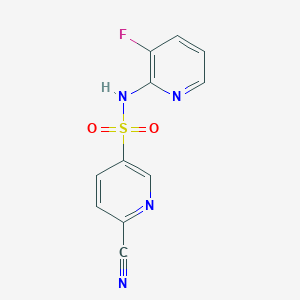![molecular formula C12H12N6O2S3 B2664469 4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole CAS No. 2097895-19-5](/img/structure/B2664469.png)
4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiadiazole is a class of organic compounds that contain a five-membered heterocyclic ring with two nitrogen atoms and one sulfur atom . The compound you mentioned seems to be a complex derivative of thiadiazole, containing additional piperazine and sulfonyl groups. Piperazine is a six-membered ring containing two nitrogen atoms, and sulfonyl is a functional group consisting of a sulfur atom bonded to two oxygen atoms .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds, such as 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, have been synthesized through a multi-step procedure . The structures of these compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry . These techniques help in understandingScientific Research Applications
Antiproliferative and Anti-HIV Activity
Research on derivatives of 2-Piperazino-1,3-benzo[d]thiazoles has shown promising antiproliferative activity against human tumor-derived cell lines, including remarkable effects on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines. However, when screened for HIV-1 and HIV-2, no activity was observed (Al-Soud et al., 2010).
Anticonvulsant Activity
A series of 2,5-disubstituted-1,3,4-thiadiazole derivatives synthesized for anticonvulsant activity demonstrated potent effects without neurotoxicity at the maximum dose administered in animal models. This highlights their potential as anticonvulsant medications (Harish et al., 2014).
Antibacterial Activity
N-(5-Benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones have exhibited high antibacterial activity against Gram-positive bacteria, showing comparable or more potency than traditional N-piperazinyl quinolones like norfloxacin and ciprofloxacin (Foroumadi et al., 2005).
Synthesis and Design for Antibacterial Applications
Research has led to the development of novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives designed for antibacterial applications. These compounds were tested against several bacterial strains, with some showing better antibacterial activities, indicating their potential use in addressing antibiotic resistance (Qi, 2014).
Antimicrobial Screening
The synthesis of fluoro substituted sulphonamide benzothiazole comprising thiazole aimed at antimicrobial activity revealed that these compounds possess significant therapeutic potentials due to a wide range of biodynamic properties. This study emphasized the importance of structural diversity in the development of potent biodynamic agents (Jagtap et al., 2010).
Properties
IUPAC Name |
4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S3/c19-23(20,10-3-1-2-9-12(10)16-22-14-9)18-6-4-17(5-7-18)11-8-13-21-15-11/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZKMTLRERKSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2664388.png)
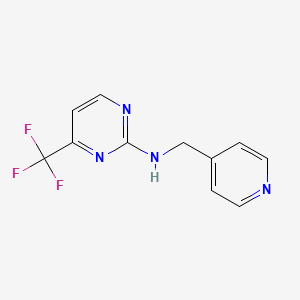
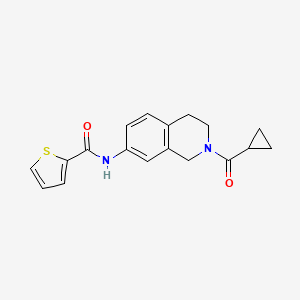
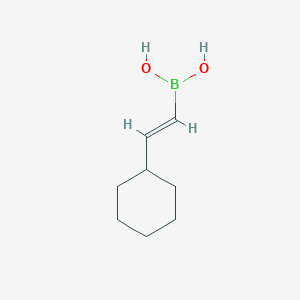

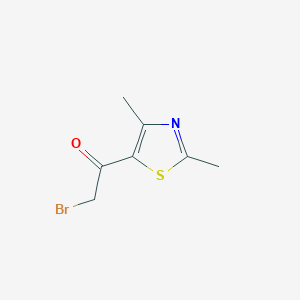


![8-(Cyclopentanecarbonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2664404.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2664406.png)
![4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2664407.png)
